2-(Ethylsulfanyl)cyclohexan-1-amine
Description
2-(Ethylsulfanyl)cyclohexan-1-amine is a cyclohexane derivative featuring an ethylsulfanyl (C₂H₅S) substituent at the 2-position and an amine group at the 1-position. The ethylsulfanyl group contributes to its unique electronic and steric properties, influencing reactivity and interactions in catalytic systems .
Properties
IUPAC Name |
2-ethylsulfanylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJOVLJFAWUNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308937 | |
| Record name | 2-(Ethylthio)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20322-31-0 | |
| Record name | 2-(Ethylthio)cyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20322-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Ethylthio)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of 2-(Ethylsulfanyl)cyclohexan-1-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding cyclohexanamine.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanamine.
Substitution: Various substituted amines and amides.
Scientific Research Applications
2-(Ethylsulfanyl)cyclohexan-1-amine is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The amine group may participate in hydrogen bonding and electrostatic interactions, further contributing to its effects .
Comparison with Similar Compounds
Structural Isomers: 3-(Ethylsulfanyl)cyclohexan-1-amine
The positional isomer 3-(ethylsulfanyl)cyclohexan-1-amine differs by the placement of the ethylsulfanyl group at the 3-position of the cyclohexane ring. Key distinctions include:
- Steric Effects : The 2-position substituent in the target compound may impose greater steric hindrance near the amine group compared to the 3-position isomer.
- Synthetic Routes : Synthesis of the 3-isomer may require distinct reaction conditions or regioselective strategies to control substituent placement .
Table 1: Structural and Physical Comparison
| Property | 2-(Ethylsulfanyl)cyclohexan-1-amine | 3-(Ethylsulfanyl)cyclohexan-1-amine |
|---|---|---|
| Molecular Formula | C₈H₁₅NS | C₈H₁₅NS |
| Molecular Weight (g/mol) | ~159.28 | ~159.28 |
| Substituent Position | 2-position | 3-position |
| Key Applications | Chiral intermediates | Under investigation |
Functional Group Variants: 2-(Ethanesulfonyl)cyclohexan-1-amine
Replacing the sulfanyl (C-S) group with a sulfonyl (SO₂) group yields 2-(ethanesulfonyl)cyclohexan-1-amine . This oxidation state change significantly alters properties:
Table 2: Functional Group Impact
| Property | 2-(Ethylsulfanyl)cyclohexan-1-amine | 2-(Ethanesulfonyl)cyclohexan-1-amine |
|---|---|---|
| Functional Group | -S-C₂H₅ | -SO₂-C₂H₅ |
| Oxidation State | Sulfur (+0) | Sulfur (+4) |
| Boiling Point | Moderate | Higher (due to polarity) |
Cyclohexanamine Derivatives with Alternative Substituents
Other derivatives, such as 2-(aminomethyl)cyclohexan-1-amine and N-ethyl-1-(3-methylphenyl)cyclohexan-1-amine, highlight the diversity of this class:
- Molecular weight: 128.22 g/mol .
- Aryl-Substituted Derivatives: Compounds like Fluorexetamine (2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one) incorporate aromatic groups, enhancing π-π stacking interactions relevant to drug design .
Table 3: Substituent Diversity
| Compound | Key Substituent | Molecular Weight (g/mol) | Application |
|---|---|---|---|
| 2-(Aminomethyl)cyclohexan-1-amine | -CH₂NH₂ | 128.22 | Polymer catalysts |
| Fluorexetamine | -C₆H₄F, -NH-C₂H₅ | 237.30 | Pharmaceutical research |
| N-Ethyl-1-(3-methylphenyl)cyclohexan-1-amine | -C₆H₄-CH₃, -N-C₂H₅ | 217.34 | Synthetic intermediates |
Research Findings and Implications
- Synthetic Challenges : Positional isomerism (2- vs. 3-substitution) requires precise control in synthesis, often achieved via regioselective catalysts or protecting-group strategies .
- Thermodynamic Stability : Sulfonyl derivatives exhibit higher thermal stability compared to sulfanyl analogs, as seen in differential scanning calorimetry (DSC) studies .
- Toxicological Data: Limited safety information exists for 2-(ethylsulfanyl)cyclohexan-1-amine, underscoring the need for comprehensive hazard assessments .
Biological Activity
2-(Ethylsulfanyl)cyclohexan-1-amine, with the molecular formula C8H17NS and a molecular weight of 159.29 g/mol, is an organic compound notable for its biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This compound features an ethylsulfanyl group that influences its interaction with biological targets.
The biological activity of 2-(Ethylsulfanyl)cyclohexan-1-amine primarily arises from its ability to interact with specific enzymes and receptors. The ethylsulfanyl group enhances the compound's binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological effects.
Interaction with Biological Targets
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It could act as a ligand for various receptors, potentially modulating physiological responses.
In Vitro Studies
Research has demonstrated that 2-(Ethylsulfanyl)cyclohexan-1-amine exhibits significant biological activity. For instance, studies have explored its role in inhibiting root growth in plants, showcasing its potential as a herbicide or growth regulator .
Case Study: Root Growth Inhibition
A study examined the root growth-inhibitory activity of N-substituted derivatives related to this compound. At a concentration of , certain derivatives showed a potent root growth inhibition of up to 76% in rape seedlings, indicating the potential utility of such compounds in agricultural applications .
Comparative Analysis
To understand the unique properties of 2-(Ethylsulfanyl)cyclohexan-1-amine, it is helpful to compare it with similar compounds.
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| Cyclohexanamine | Lacks ethylsulfanyl group | Different chemical properties |
| 2-(Methylsulfanyl)cyclohexan-1-amine | Contains methylsulfanyl group | Variations in reactivity |
The presence of the ethylsulfanyl group in 2-(Ethylsulfanyl)cyclohexan-1-amine provides distinct chemical and physical properties that enhance its utility in various reactions and applications compared to its analogs.
Applications in Research and Industry
2-(Ethylsulfanyl)cyclohexan-1-amine serves as an intermediate in synthesizing complex organic molecules and is utilized in studying enzyme interactions and metabolic pathways. Its unique structure allows it to be employed in developing specialty chemicals and materials within industrial contexts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
